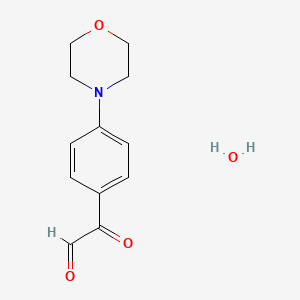

4-Morpholinophenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(4-morpholin-4-ylphenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3.H2O/c14-9-12(15)10-1-3-11(4-2-10)13-5-7-16-8-6-13;/h1-4,9H,5-8H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMIBVEQMLLIBKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C(=O)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90586368 | |

| Record name | [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852633-82-0 | |

| Record name | [4-(Morpholin-4-yl)phenyl](oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90586368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Bifunctional Building Block for Modern Synthesis

An In-Depth Technical Guide to 4-Morpholinophenylglyoxal Hydrate

This compound stands as a molecule of significant interest to the synthetic chemist, particularly within pharmaceutical and materials science research. As an aryl glyoxal, it possesses a unique 1,2-dicarbonyl moiety—an aldehyde adjacent to a ketone—which imparts a dual electrophilic nature, making it a powerful precursor for a diverse array of chemical transformations.[1][2] The presence of the morpholino substituent on the phenyl ring further modulates its electronic properties and solubility, offering a versatile scaffold for constructing complex molecular architectures.

This guide provides a comprehensive overview of the chemical properties of this compound, moving beyond a simple recitation of data to explore the underlying principles of its reactivity, synthesis, and characterization. It is designed to equip researchers, scientists, and drug development professionals with the technical insights required to effectively utilize this compound in their work.

PART 1: Core Chemical and Physical Properties

A foundational understanding of a reagent begins with its fundamental properties. 4-Morpholinophenylglyoxal is typically handled as its stable hydrate form, where a molecule of water has added to the highly reactive aldehyde carbonyl.

Structural and Physicochemical Data

The core structure consists of a central phenyl ring, substituted at the 1-position with the glyoxal hydrate moiety and at the 4-position with a morpholine ring.

Caption: Structure of this compound.

| Property | Value | Source(s) |

| CAS Number | 852633-82-0 | [3][4][5] |

| Molecular Formula | C₁₂H₁₅NO₄ | [3][5][6] |

| Molecular Weight | 237.25 g/mol | [3][5][6] |

| Appearance | Typically a solid | [7] (by analogy) |

| Purity | Commonly available at ≥95% | [6][8][9][10] |

| Melting Point | Data not available; similar aryl glyoxal hydrates melt >100°C | [7] |

Expertise Insight: The stability of the hydrate is a critical practical consideration. The gem-diol of the hydrate form is favored due to the high electrophilicity of the aldehyde carbonyl, which is amplified by the electron-withdrawing effect of the adjacent ketone. In solution, an equilibrium exists between the hydrate and the free dicarbonyl form, and reaction conditions (e.g., removal of water) can be used to shift this equilibrium to favor the more reactive aldehyde.

PART 2: The Landscape of Chemical Reactivity

The synthetic utility of this compound stems from its multiple reactive centers. The dicarbonyl system is the primary hub of reactivity, while the morpholine-substituted aromatic ring provides a secondary site for modification.

Caption: Key reactivity pathways for 4-Morpholinophenylglyoxal.

Dicarbonyl Reactivity: A Hub for Nucleophiles

The adjacent aldehyde and ketone groups are both electrophilic and susceptible to nucleophilic attack.[11] This bifunctionality is the cornerstone of its application in multicomponent reactions (MCRs).[1][2]

-

Mechanism of Action: In MCRs, different nucleophiles can react sequentially or concurrently with the two carbonyls. For instance, an amine might first form an imine with the more reactive aldehyde, followed by an intramolecular or intermolecular reaction involving the ketone. This allows for the rapid assembly of complex heterocyclic systems, which are prevalent in medicinal chemistry.[1]

-

Causality: The success of these reactions is often dictated by the differential reactivity of the two carbonyls. Aldehydes are sterically more accessible and electronically more reactive than ketones, often allowing for selective initial reactions.[11]

α-Carbon Reactivity and Enolization

Like other carbonyl compounds with α-hydrogens, the carbon atom between the two carbonyls is acidic and can be deprotonated under basic conditions to form an enolate, or tautomerize to an enol under acidic conditions.[12]

-

Synthetic Implications: While this position is sterically hindered, its reactivity can be exploited. Halogenation at this α-carbon, for example, can introduce a leaving group, paving the way for subsequent substitution or elimination reactions.[13][14]

Influence of the Morpholino Substituent

The nitrogen atom of the morpholine ring donates electron density into the phenyl ring through resonance. This has two major consequences:

-

Aromatic Ring Activation: It activates the ortho positions of the phenyl ring towards electrophilic aromatic substitution.

-

Modulation of Carbonyl Reactivity: This electron donation slightly reduces the electrophilicity of the ketone carbonyl compared to an unsubstituted phenylglyoxal. This electronic tuning can be crucial for achieving selectivity in complex reaction sequences.

PART 3: Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of this compound are paramount for its use in research.

A Validated Synthesis Protocol

A common and effective strategy for preparing aryl glyoxals is the oxidation of the corresponding acetophenone derivative.[15][16] The following protocol is based on established DMSO-mediated oxidation methods.[15]

Workflow Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reagent Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4'-morpholinoacetophenone (1 equivalent).

-

Solvent Addition: Add dimethyl sulfoxide (DMSO) to form a solution or slurry (approx. 3-5 mL per gram of starting material).

-

Initiation: While stirring, add 48% aqueous hydrobromic acid (HBr) (0.75 equivalents).[15]

-

Causality: HBr acts as a catalyst to activate DMSO for the oxidation of the methyl ketone. The reaction proceeds via an α-bromo ketone intermediate which is then oxidized by DMSO.

-

-

Reaction: Heat the mixture to 70-80°C. The reaction progress is often indicated by the evolution of dimethyl sulfide (DMS) gas, which has a characteristic odor. Maintain this temperature for 2-4 hours or until TLC analysis shows consumption of the starting material.

-

Trustworthiness: Monitoring the reaction by TLC provides a reliable checkpoint to ensure the reaction has gone to completion, preventing incomplete conversion or over-oxidation.

-

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water.

-

Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing & Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter the drying agent and concentrate the organic solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from water or an ethanol/water mixture) to yield this compound.

Predicted Spectroscopic Signature

| Technique | Expected Features | Rationale |

| ¹H NMR | δ ~7.8-8.0 (d, 2H), δ ~6.9-7.1 (d, 2H), δ ~5.5 (s, 1H, aldehyde H, may be broad or absent due to hydration/exchange), δ ~3.8 (t, 4H), δ ~3.3 (t, 4H), hydrate OH peaks (variable). | Aromatic protons show a classic para-substituted pattern. Morpholine protons appear as two triplets. The aldehyde proton is highly deshielded. |

| ¹³C NMR | δ ~190-195 (ketone C=O), δ ~185-190 (aldehyde C=O), δ ~155 (C-N aromatic), δ ~131 (C-C=O aromatic), δ ~130 (aromatic CH), δ ~114 (aromatic CH), δ ~90-95 (hydrated C), δ ~66 (morpholine C-O), δ ~47 (morpholine C-N). | Two distinct carbonyl signals are expected. The hydrated carbon (gem-diol) appears around 90-95 ppm. Four aromatic signals due to symmetry. Two morpholine carbon signals. |

| IR (cm⁻¹) | 3500-3200 (broad, O-H stretch from hydrate), ~1680 (ketone C=O stretch), ~1660 (aldehyde C=O stretch, may be weak), ~1600 (aromatic C=C), ~1230 & ~1115 (C-O-C stretches). | The broad O-H band is characteristic of the hydrate. The ketone C=O stretch is typically strong. Strong C-O stretches confirm the morpholine and ether linkages. |

| MS (ESI+) | m/z 238 [M+H]⁺, m/z 255 [M+NH₄]⁺, m/z 260 [M+Na]⁺. Fragmentation may show loss of water (from hydrate), CO, or the glyoxal unit. | The molecular ion peak corresponding to the hydrated molecule plus a proton is expected. Adducts with sodium or ammonium are also common. |

Note: Predicted chemical shifts (δ) are in ppm. NMR solvent can affect shifts.

PART 4: Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is non-negotiable. While a specific safety data sheet (SDS) for this exact compound may vary by supplier, data from analogous compounds and general chemical principles provide a strong basis for safe handling.

-

Hazards: Based on supplier information and data for similar glyoxals, this compound is expected to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[6]

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

- Process for synthesis of arylglyoxal arylimines.

-

Carbonyl Reactivity. MSU Chemistry. [Link]

-

Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. National Institutes of Health (NIH). [Link]

-

Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. ResearchGate. [Link]

-

The synthesis of phenyl(2-3H)glyoxal. PubMed. [Link]

-

Glyoxal, phenyl-. Organic Syntheses Procedure. [Link]

-

Alpha Halogenation of Aldehydes and Ketones. Fiveable. [Link]

-

Aldehydes And Ketones Important Reactions. Jack Westin. [Link]

-

MATERIAL SAFETY DATA SHEET. Greenbook.net. [Link]

-

This compound. Oakwood Chemical. [Link]

-

14 Reactions Of Aldehydes and Ketones With The Same Mechanism. Master Organic Chemistry. [Link]

-

4-Methylphenylglyoxal hydrate. PubChem - NIH. [Link]

-

This compound/95+%/237.26. Jingming Chemical Co., Ltd. [Link]

-

4-Chlorophenylglyoxal hydrate. PubChem - NIH. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. [Link]

- Synthesis method of 5-hydroxyl-4-methyl-2(5H)-furanone.

-

Lec16 - Structural Determination from Mass Spec, IR and NMR Spectra. YouTube. [Link]

-

Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

-

H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. YouTube. [Link]

- Synthesis method of 4-(4-aminophenyl)-3-morpholone.

-

An updated review on morpholine derivatives with their pharmacological actions. World Journal of Pharmaceutical Research. [Link]

Sources

- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 852633-82-0 [chemicalbook.com]

- 4. This compound CAS#: 852633-82-0 [m.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. This compound [oakwoodchemical.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound/95+%/237.26-景明化工股份有限公司 [echochemical.com]

- 9. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 10. labfind.co.kr [labfind.co.kr]

- 11. jackwestin.com [jackwestin.com]

- 12. Carbonyl Reactivity [www2.chemistry.msu.edu]

- 13. fiveable.me [fiveable.me]

- 14. leah4sci.com [leah4sci.com]

- 15. EP0333265A2 - Process for synthesis of arylglyoxal arylimines - Google Patents [patents.google.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

Unveiling the Arginine-Modifying Potential of 4-Morpholinophenylglyoxal Hydrate: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the mechanism of action of 4-Morpholinophenylglyoxal hydrate, a chemical probe designed for the specific modification of arginine residues in proteins. Directed at researchers, scientists, and drug development professionals, this document elucidates the underlying chemistry, provides practical experimental protocols, and discusses the applications of this reagent in dissecting protein structure and function. While specific literature on the 4-morpholino derivative is nascent, its mechanism and utility are expertly inferred from the extensive body of research on its parent compound, phenylglyoxal.

Introduction: The Significance of Arginine Modification

The amino acid arginine, with its positively charged guanidinium group, plays a pivotal role in a myriad of biological processes. It is frequently involved in electrostatic interactions, hydrogen bonding, and the formation of salt bridges, which are critical for protein folding, enzymatic catalysis, and protein-protein interactions. Consequently, the targeted chemical modification of arginine residues has emerged as a powerful tool for elucidating protein function and for the development of novel therapeutics.[1]

This compound belongs to the class of α-dicarbonyl compounds, which are known for their high specificity towards the guanidinium group of arginine.[2] The incorporation of the morpholino moiety may influence the solubility and cell permeability of the molecule, potentially offering advantages in cellular and in vivo studies. This guide will delve into the chemical basis of this specificity and provide a framework for its application in research.

The Core Mechanism: Covalent Modification of Arginine

The primary mechanism of action of this compound is the covalent modification of arginine residues. This reaction is highly specific under mild physiological conditions (pH 7-9).[3] The two adjacent carbonyl groups of the glyoxal moiety react with the two terminal nitrogen atoms of the arginine's guanidinium group. This condensation reaction proceeds through a series of intermediates to form a stable, cyclic dihydroxyimidazolidine adduct.[3]

This modification effectively neutralizes the positive charge of the arginine side chain and introduces a bulky morpholinophenyl group. These alterations can be used to probe the functional consequences of arginine modification, such as its impact on enzyme activity or protein interactions.

Caption: Reaction of this compound with an arginine residue.

Experimental Protocols: A Guide to Arginine Modification

The following is a generalized protocol for the modification of a protein with this compound, based on established methods for phenylglyoxal.[4] Optimization will be required for each specific protein and experimental system.

Materials

-

Protein of interest

-

This compound

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 8.0)

-

Quenching solution (e.g., Tris buffer)

-

Desalting column or dialysis tubing

-

Mass spectrometer (for analysis)

Step-by-Step Methodology

-

Protein Preparation: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or the reaction buffer).

-

Modification Reaction: Add the this compound stock solution to the protein solution to achieve the desired final concentration (typically in the range of 1-20 mM). Incubate the reaction mixture at room temperature for 1-4 hours.

-

Quenching: Stop the reaction by adding a quenching solution, such as Tris buffer, to a final concentration of 50-100 mM.

-

Removal of Excess Reagent: Remove the unreacted this compound and byproducts by desalting chromatography or dialysis against a suitable buffer.

-

Analysis of Modification: Confirm the modification of arginine residues using mass spectrometry. An increase in the molecular weight of the protein corresponding to the addition of the morpholinophenylglyoxal moiety will be observed.

Caption: Experimental workflow for protein modification.

Data Interpretation and Analysis

Mass spectrometry is the primary tool for characterizing the modification of proteins by this compound.

| Analytical Technique | Information Obtained |

| Intact Protein Mass Analysis | Confirms the overall modification of the protein and can provide an estimate of the number of modified arginine residues. |

| Peptide Mapping (LC-MS/MS) | Identifies the specific arginine residues that have been modified. |

| Tandem Mass Spectrometry (MS/MS) | Provides fragmentation data to confirm the identity of the modified peptide and the site of modification. |

Applications in Research and Drug Discovery

The targeted modification of arginine residues with probes like this compound has several important applications:

-

Identification of Functionally Important Residues: By observing the effect of arginine modification on protein activity, researchers can identify residues that are critical for catalysis, substrate binding, or protein-protein interactions.[2]

-

Protein Structure Probing: The accessibility of arginine residues to modification can provide insights into protein folding and the three-dimensional structure of the protein.[5]

-

Chemical Proteomics: In combination with mass spectrometry, arginine-specific probes can be used to identify reactive arginine residues on a proteome-wide scale, providing a global view of arginine's role in cellular processes.[1]

-

Drug Development: Understanding the role of specific arginine residues in disease-related proteins can inform the design of novel therapeutics that target these residues.

Conclusion and Future Directions

This compound is a valuable tool for the chemical biologist's toolkit, enabling the specific and covalent modification of arginine residues. While this guide provides a comprehensive overview of its mechanism of action based on the well-established chemistry of phenylglyoxal, further research is needed to fully characterize the specific properties of the 4-morpholino derivative. Future studies should focus on determining its reaction kinetics, identifying its specific protein targets in a cellular context, and exploring its potential as a modulator of biological pathways. The continued development and application of such chemical probes will undoubtedly deepen our understanding of the critical roles that arginine plays in health and disease.

References

-

Wanigasekara, M. S. K., & Chowdhury, S. M. (2016). Reaction scheme for the modification of arginine residues with phenylglyoxal. ResearchGate. Available at: [Link]

-

Ecker, A. K. (2022). Expanding the Covalent Chemistry Toolbox: Arginine-Selective Probes for Functional Proteomics. eScholarship, University of California. Available at: [Link]

-

Koniev, O., & Wagner, A. (2015). Reaction of phenylglyoxal with the arginine moiety. ResearchGate. Available at: [Link]

-

Takahashi, K. (1977). The Reactions of Phenylglyoxal and Related Reagents With Amino Acids. Journal of Biochemistry. Available at: [Link]

-

Thompson, J. L., et al. (2016). Arginine selective reagents for ligation to peptides and proteins. ResearchGate. Available at: [Link]

-

National Toxicology Program. (1994). Nomination Background: Phenylglyoxal (CASRN: 1074-12-0). National Institutes of Health. Available at: [Link]

-

Chowdhury, S. M., et al. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega. Available at: [Link]

-

Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. Journal of Biological Chemistry. Available at: [Link]

-

Willison, L. N., et al. (2022). Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Zheng, Y., et al. (2020). Chemical probes and methods for the study of protein arginine methylation. RSC Chemical Biology. Available at: [Link]

-

Laky, M., et al. (2007). Functional Probing of Arginine Residues in Proteins Using Mass Spectrometry and an Arginine-Specific Covalent Tagging Concept. Analytical Chemistry. Available at: [Link]

-

Thornalley, P. J. (2008). Mass Spectrometry Behavior of Glycated Peptides. ResearchGate. Available at: [Link]

-

Chowdhury, S. M., et al. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ResearchGate. Available at: [Link]

-

Chowdhury, S. M., et al. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. ACS Omega. Available at: [Link]

-

Schopfer, L. M., et al. (2022). Methylglyoxal and Its Adducts: Induction, Repair, and Association with Disease. Chemical Research in Toxicology. Available at: [Link]

-

Eun, H. M. (1988). Arginine modification by phenylglyoxal and (p-hydroxyphenyl)glyoxal: reaction rates and intermediates. Biochemical International. Available at: [Link]

-

Oakwood Chemical. (n.d.). This compound. Oakwood Chemical. Available at: [Link]

-

Cotham, W. E., et al. (2004). Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis. Molecular & Cellular Proteomics. Available at: [Link]

-

Short, A. J., et al. (2022). Proteomic Analysis of Methylglyoxal Modifications Reveals Susceptibility of Glycolytic Enzymes to Dicarbonyl Stress. International Journal of Molecular Sciences. Available at: [Link]

-

Scuderi, D., et al. (2023). Oxidation of designed model peptides containing methionine, proline and glutamic acid investigated by tandem mass spectrometry. International Journal of Mass Spectrometry. Available at: [Link]

-

Wikipedia. (n.d.). Mandelic acid. Wikipedia. Available at: [Link]

-

Pevtsov, Y., et al. (2019). Fast alignment of mass spectra in large proteomics datasets, capturing dissimilarities arising from multiple complex modifications. BMC Bioinformatics. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorophenylglyoxal hydrate. PubChem. Available at: [Link]

-

Miller, L. W., et al. (2020). Chemical Tools in Biological Discovery. Biochemistry. Available at: [Link]

Sources

- 1. Expanding the Covalent Chemistry Toolbox: Arginine-Selective Probes for Functional Proteomics [escholarship.org]

- 2. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Morpholinophenylglyoxal Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Morpholinophenylglyoxal hydrate, a molecule of significant interest in medicinal chemistry. The morpholine moiety is a privileged structure in drug discovery, known for imparting favorable pharmacokinetic and pharmacodynamic properties.[1][2] This guide details a robust synthetic protocol for the preparation of this compound from 4'-morpholinoacetophenone via a selenium dioxide-mediated oxidation. Furthermore, it outlines a systematic approach to the structural elucidation and purity assessment of the final compound using modern analytical techniques. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel bioactive compounds and for professionals in the field of drug development.

Introduction: The Significance of the Morpholine Scaffold

The morpholine ring is a prevalent heterocyclic motif in a vast array of approved pharmaceuticals and experimental drug candidates.[1] Its frequent incorporation into molecular design stems from its ability to enhance aqueous solubility, improve metabolic stability, and serve as a versatile synthetic handle for further functionalization.[3][4] The morpholine nitrogen can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[2] The synthesis of morpholine-containing compounds, such as this compound, provides valuable intermediates for the generation of diverse chemical libraries aimed at identifying novel therapeutic agents.[5]

Synthesis of this compound

The synthesis of this compound is achieved through the oxidation of the α-methyl group of a ketone precursor, 4'-morpholinoacetophenone. The most effective and widely recognized method for this transformation is the Riley oxidation, which utilizes selenium dioxide (SeO₂) as the oxidizing agent.[6]

Synthetic Scheme

The overall reaction is depicted below:

Caption: Synthetic route to this compound.

Experimental Protocol

This protocol is based on established procedures for the Riley oxidation of acetophenones.[4][6]

Materials:

-

4'-Morpholinoacetophenone

-

Selenium Dioxide (SeO₂)

-

1,4-Dioxane

-

Deionized Water

-

Diatomaceous Earth (e.g., Celite®)

-

Ethyl Acetate

-

Hexanes

-

Anhydrous Magnesium Sulfate

Instrumentation:

-

Round-bottom flask with reflux condenser

-

Heating mantle with magnetic stirrer

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

-

Flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend 4'-morpholinoacetophenone (1.0 eq) in a mixture of 1,4-dioxane and water (typically a 10:1 to 20:1 ratio).

-

Addition of Oxidant: To this stirring suspension, add selenium dioxide (1.1 - 1.5 eq) in one portion.

-

Reaction: Heat the reaction mixture to reflux (approximately 101 °C) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium metal.

-

Wash the filter cake with ethyl acetate.

-

Combine the filtrate and washings and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a solid.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the morpholine protons, and the hydrated glyoxal proton. The aromatic protons will likely appear as two doublets in the aromatic region. The morpholine protons will appear as two multiplets. The hydrated glyoxal proton will appear as a singlet. |

| ¹³C NMR | Resonances for the aromatic carbons, the morpholine carbons, and the two carbonyl carbons of the glyoxal hydrate. |

| FT-IR | Characteristic absorption bands for the O-H stretch of the hydrate, the C-H stretches of the aromatic and aliphatic groups, the C=O stretch of the ketone, and the C-N and C-O stretches of the morpholine ring. |

| Mass Spec. | The molecular ion peak corresponding to the mass of the anhydrous compound, along with characteristic fragmentation patterns. |

Physicochemical Characterization

| Property | Method | Expected Result |

| Melting Point | Capillary Melting Point Apparatus | A sharp melting point range, indicative of a pure compound. |

| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak, with purity typically >95%. |

Causality and Self-Validation

-

Choice of Oxidant: Selenium dioxide is a specific and effective reagent for the oxidation of α-methylenes of ketones.[6] Its use in stoichiometric amounts ensures complete conversion of the starting material.

-

Solvent System: The use of a dioxane-water mixture facilitates the dissolution of both the organic substrate and the inorganic oxidant, promoting a homogeneous reaction. The presence of water is also crucial for the formation of the stable hydrate of the glyoxal product.

-

Workup and Purification: The filtration through diatomaceous earth is a critical step to remove the insoluble selenium byproduct. Flash chromatography is a standard and effective method for purifying organic compounds of moderate polarity, ensuring the isolation of a high-purity product.

-

Cross-Verification of Data: The combination of NMR, IR, and mass spectrometry provides a self-validating system. The structural fragments identified by each technique should be consistent with the overall molecular structure. For example, the molecular weight determined by mass spectrometry should match the molecular formula deduced from NMR and elemental analysis.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures and analytical methods, researchers can reliably prepare and validate this valuable synthetic intermediate. The principles and techniques described herein are broadly applicable to the synthesis and characterization of other novel organic compounds, particularly within the context of medicinal chemistry and drug discovery.

References

- Balamurugan, K., & Perumal, S. (2013). Morpholine as a privileged scaffold in medicinal chemistry: A review. RSC Advances, 3(43), 19794-19818.

- Riley, H. L., Morley, J. F., & Friend, N. A. C. (1932). 242. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. Journal of the Chemical Society (Resumed), 1875-1883.

- Taylor, R. D., MacCoss, M., & Lawson, A. D. G. (2014). Rings in drugs. Journal of medicinal chemistry, 57(14), 5845-5859.

- Giuliani, G., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.

- House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Wermuth, C. G. (2008). The practice of medicinal chemistry. Academic press.

Sources

- 1. explorationpub.com [explorationpub.com]

- 2. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]

- 3. m.youtube.com [m.youtube.com]

- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 852633-82-0 [chemicalbook.com]

- 6. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of 4-Morpholinophenylglyoxal Hydrate for Researchers and Drug Development Professionals

Introduction: Understanding the Core Physicochemical Characteristics of 4-Morpholinophenylglyoxal Hydrate

This compound is a chemical entity of increasing interest within the pharmaceutical landscape. Its unique structure, featuring a morpholine ring, a phenyl group, and a glyoxal hydrate moiety, suggests potential applications where modulation of specific biological pathways is desired. As with any compound earmarked for pharmaceutical development, a thorough understanding of its fundamental physicochemical properties is not merely a regulatory requirement but the very bedrock of a successful and efficient development program. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, offering not just protocols, but the scientific rationale that underpins them. Our approach is designed to be a self-validating system, ensuring that the data generated is robust, reproducible, and directly applicable to formulation development, analytical method development, and regulatory submissions.

Part 1: Comprehensive Solubility Profiling

The bioavailability of an active pharmaceutical ingredient (API) is intrinsically linked to its solubility. A compound that does not adequately dissolve in physiological fluids will likely exhibit poor absorption and, consequently, suboptimal therapeutic efficacy. Therefore, establishing a comprehensive solubility profile across a range of relevant solvents is a critical first step.

The Rationale Behind Solvent Selection

The choice of solvents for solubility screening is a strategic decision. We aim to understand the behavior of this compound in both aqueous and organic environments, which mimics the physiological journey of a drug and informs potential formulation strategies. Our selection includes:

-

Aqueous Media: Purified water, phosphate-buffered saline (PBS) at pH 7.4, and pH-adjusted buffers (e.g., pH 2.0 and pH 9.0) are essential to simulate the gastrointestinal tract and physiological pH.

-

Organic Solvents: A panel of common organic solvents with varying polarities, such as ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO), and propylene glycol, will be utilized. This data is invaluable for developing analytical methods and identifying potential co-solvents for liquid formulations.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability.[1]

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant, controlled temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples to pellet the undissolved solid.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to bring the concentration within the quantifiable range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of the dissolved compound.

Data Presentation: Solubility Profile of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Analysis |

| Purified Water | 25 | [Data to be generated] | HPLC-UV |

| PBS (pH 7.4) | 37 | [Data to be generated] | HPLC-UV |

| 0.01 N HCl (pH 2.0) | 37 | [Data to be generated] | HPLC-UV |

| 0.01 M Borate Buffer (pH 9.0) | 37 | [Data to be generated] | HPLC-UV |

| Ethanol | 25 | [Data to be generated] | HPLC-UV |

| Methanol | 25 | [Data to be generated] | HPLC-UV |

| Acetonitrile | 25 | [Data to be generated] | HPLC-UV |

| Dimethyl Sulfoxide (DMSO) | 25 | [Data to be generated] | HPLC-UV |

| Propylene Glycol | 25 | [Data to be generated] | HPLC-UV |

Visualization: Solvent Screening Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: In-Depth Stability Assessment and Forced Degradation Studies

Understanding the intrinsic stability of this compound is paramount for ensuring the safety, efficacy, and shelf-life of any potential drug product. Forced degradation studies are a systematic way to accelerate the degradation process, providing critical insights into potential degradation pathways and facilitating the development of a stability-indicating analytical method.[2][3][4]

The Rationale Behind Stress Conditions

Forced degradation studies expose the drug substance to conditions more severe than those it would typically encounter during storage.[4] The goal is to generate a modest level of degradation (typically 5-20%) to identify and characterize the primary degradation products.[3][5] The chosen stress conditions are based on regulatory guidance and the chemical nature of the molecule.[2]

-

Hydrolytic Degradation: The glyoxal hydrate moiety is susceptible to hydrolysis.[6][7][8] Therefore, assessing stability in acidic, basic, and neutral aqueous solutions is critical. We will use 0.1 N HCl, 0.1 N NaOH, and purified water.

-

Oxidative Degradation: The morpholine ring and the phenyl group could be susceptible to oxidation. A 3% solution of hydrogen peroxide will be used to simulate oxidative stress.

-

Thermal Degradation: Exposure to elevated temperatures can reveal the compound's thermal lability.[9][10] Samples will be exposed to dry heat (e.g., 60°C).

-

Photolytic Degradation: Many organic molecules are sensitive to light.[11][12][13] Following ICH Q1B guidelines, the compound will be exposed to a combination of UV and visible light.[11][12][13][14][15]

Experimental Protocol: Forced Degradation and Stability-Indicating Method Development

The development of a stability-indicating HPLC method is a core objective of this study.[16][17][18] This method must be capable of separating the intact this compound from all process-related impurities and degradation products.

Methodology:

-

Stress Sample Preparation: Prepare solutions of this compound in the respective stress media (0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂). For thermal and photolytic studies, the solid compound will be exposed to the stress conditions.

-

Exposure: Subject the samples to the defined stress conditions for a specified duration. A control sample, protected from stress, is analyzed concurrently.

-

Sample Quenching and Analysis: At appropriate time points, quench the reactions (e.g., by neutralization) and analyze the samples using a developed HPLC-UV/MS method. Mass spectrometry is invaluable for the initial identification of degradation products.[16]

-

Method Optimization: The HPLC method (column, mobile phase composition, gradient, flow rate, and temperature) will be systematically optimized to achieve adequate resolution between the parent peak and all degradation product peaks.[19]

-

Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound under all stress conditions, ensuring no co-eluting impurities.

Data Presentation: Summary of Forced Degradation Results

| Stress Condition | Duration | % Degradation | Number of Degradants | Observations |

| 0.1 N HCl (60°C) | [e.g., 24h] | [Data to be generated] | [Data to be generated] | [e.g., Formation of polar degradants] |

| 0.1 N NaOH (RT) | [e.g., 4h] | [Data to be generated] | [Data to be generated] | [e.g., Rapid degradation observed] |

| Purified Water (60°C) | [e.g., 72h] | [Data to be generated] | [Data to be generated] | [e.g., Minimal degradation] |

| 3% H₂O₂ (RT) | [e.g., 24h] | [Data to be generated] | [Data to be generated] | [e.g., Formation of N-oxide derivative] |

| Dry Heat (60°C) | [e.g., 7 days] | [Data to be generated] | [Data to be generated] | [e.g., No significant degradation] |

| Photostability (ICH Q1B) | [ICH specified] | [Data to be generated] | [Data to be generated] | [e.g., Color change observed] |

Visualization: Forced Degradation and Stability-Indicating Method Development Workflow

Caption: Workflow for Stability Assessment.

Conclusion: A Foundation for Rational Drug Development

The comprehensive characterization of the solubility and stability of this compound, as outlined in this guide, provides the essential data-driven foundation for its advancement as a potential therapeutic agent. The methodologies described are designed to be both scientifically rigorous and practically applicable, ensuring that the generated knowledge directly informs critical decisions in formulation, manufacturing, and regulatory strategy. By understanding the intrinsic properties of this molecule, researchers and drug development professionals can navigate the complexities of the development pathway with greater confidence and a higher probability of success.

References

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

-

Hydrolysis of Glyoxal in Water-Restricted Environments: Formation of Organic Aerosol Precursors through Formic Acid Catalysis. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]

-

FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]

-

Hydrolysis of Glyoxal in Water-Restricted Environments: Formation of Organic Aerosol Precursors through Formic Acid Catalysis. The Journal of Physical Chemistry A - ACS Publications. [Link]

-

Hydrolysis of glyoxal in water-restricted environments: formation of organic aerosol precursors through formic acid catalysis. PubMed. [Link]

-

Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical Analysis. [Link]

-

A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision. PubMed. [Link]

-

Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. SlideShare. [Link]

-

Thermal decomposition. Wikipedia. [Link]

-

THE THERMAL DECOMPOSITION OF ORGANIC COMPOUNDS FROM THE STANDPOINT OF FREE RADICALS. I. SATURATED HYDROCARBONS. Journal of the American Chemical Society. [Link]

-

Hydrolysis of Glyoxal in Water-Restricted Environments: Formation of Organic Aerosol Precursors through Formic Acid Catalysis | Request PDF. ResearchGate. [Link]

-

2278-6074 - Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

-

Hydrolysis of glyoxal in water-restricted environments: formation of organic aerosol precursors through formic acid catalysis. Semantic Scholar. [Link]

-

A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD. DTIC. [Link]

- WO2005116635A1 - Method for determining solubility of a chemical compound.

-

The Thermal Decomposition of Organic Compounds from the Standpoint of Free Radicals. VI. The Mechanism of Some Chain Reactions. Journal of the American Chemical Society. [Link]

-

Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. EPA NEIPS. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

-

Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

HPLC Method Development and Validation for Pharmaceutical Analysis. AZoM. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. onyxipca.com [onyxipca.com]

- 3. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Hydrolysis of glyoxal in water-restricted environments: formation of organic aerosol precursors through formic acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 12. database.ich.org [database.ich.org]

- 13. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 14. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. ijtsrd.com [ijtsrd.com]

- 18. scispace.com [scispace.com]

- 19. pharmtech.com [pharmtech.com]

Part 1: The Strategic Importance of Arginine Modification

An In-depth Technical Guide to Arginine Modification Chemistry with Glyoxal Derivatives

Arginine: A Key Player in Protein Structure and Function

In the intricate world of protein biochemistry, the amino acid arginine stands out for its unique structural and functional properties. Its guanidinium group, with a pKa of approximately 12.5, is positively charged under physiological conditions, making it a crucial residue for electrostatic interactions. Arginine residues are frequently found at the surface of proteins, where they participate in protein-protein interactions, substrate binding in enzyme active sites, and interactions with nucleic acids.[1] The high abundance and surface exposure of arginine make it an attractive target for chemical modification aimed at probing and modulating protein function.

Why Target Arginine for Chemical Modification?

The selective modification of amino acid side chains is a cornerstone of chemical biology and drug development, offering a powerful toolkit to expand protein functionality beyond the constraints of ribosomal synthesis.[2] While lysine and cysteine residues have historically been the primary targets for bioconjugation, the unique characteristics of arginine present both a challenge and an opportunity. The low nucleophilicity and high pKa of the guanidinium group make it less reactive than other nucleophilic residues, necessitating specific chemical strategies for its modification.[1] Successful arginine modification can provide valuable insights into protein structure-function relationships, aid in the identification of binding sites, and enable the development of novel protein therapeutics and diagnostics.

Glyoxal and its Derivatives: Versatile Tools for Arginine Labeling

Among the various reagents developed for arginine modification, α-dicarbonyl compounds, particularly glyoxal and its derivatives, have emerged as highly effective and selective tools.[3] Unlike other dicarbonyls that can lead to a wide array of advanced glycation end products (AGEs), reagents like phenylglyoxal offer a more targeted approach for modifying the guanidino group of arginine.[4] This guide will delve into the chemistry of arginine modification using glyoxal derivatives, providing a comprehensive overview of the reaction mechanisms, practical experimental considerations, and key applications in research and development.

Part 2: The Core Chemistry: Mechanism of Glyoxal-Arginine Interaction

The Reaction Cascade: From Initial Adducts to Stable Products

The reaction of glyoxal and its derivatives with the guanidinium group of arginine is a multi-step process that leads to the formation of several stable adducts. Understanding this reaction cascade is crucial for controlling the modification process and interpreting the results.

The initial step involves the nucleophilic attack of the guanidinium group on one of the carbonyl carbons of the glyoxal derivative. This is followed by a second intramolecular cyclization, resulting in the formation of a dihydroxyimidazolidine adduct.[5][6] This initial adduct is often reversible.[7]

The dihydroxyimidazolidine intermediate can subsequently undergo dehydration (loss of a water molecule) to form a more stable hydroimidazolone adduct.[5][8] This dehydration step is a key driver of the reaction's specificity for arginine, as the resulting five-membered ring is thermodynamically favored.[1] With methylglyoxal, three isomeric hydroimidazolones (MG-H1, MG-H2, and MG-H3) can be formed.[8][9]

Under certain conditions, further reactions can occur. For instance, the reaction with glyoxal can lead to the formation of Nδ-(carboxymethyl)arginine (CMA).[10] The specific end products and their relative abundance depend on the glyoxal derivative used and the reaction conditions.

Caption: Generalized reaction pathway for arginine modification by glyoxal derivatives.

A Menagerie of Adducts: Understanding the Products of Glyoxal and Methylglyoxal Modification

The reaction of arginine with glyoxal and methylglyoxal results in specific mass increases that can be readily detected by mass spectrometry. This is a critical aspect for the characterization of modified proteins.

| Reagent | Adduct | Mass Increase (Da) |

| Methylglyoxal (MGO) | Dihydroxyimidazolidine | +72 |

| Hydroimidazolone | +54 | |

| Glyoxal (GO) | Dihydroxyimidazolidine | +58 |

| Hydroimidazolone | +40 | |

| Carboxymethyl-arginine (CMA) | +58 |

Data compiled from multiple sources.[5][10]

Reaction Kinetics and Influencing Factors (pH, Temperature, Buffers)

The rate and extent of arginine modification are significantly influenced by several experimental parameters:

-

pH: The reaction rate generally increases with increasing pH, typically performed in the range of pH 7 to 9.[4]

-

Temperature: The reaction is often carried out at room temperature (around 22-25°C) or 37°C.[4][7]

-

Buffers: The choice of buffer can be important. For example, borate buffers have been shown to influence the reaction with certain glyoxal derivatives.[11]

Part 3: In the Lab: A Practical Guide to Arginine Modification

Selecting the Right Tool: A Comparative Look at Glyoxal Derivatives

While glyoxal and methylglyoxal are useful for studying glycation, phenylglyoxal is often the reagent of choice for targeted, selective modification of arginine residues in proteins for functional studies.[4] This is because phenylglyoxal is less prone to forming a wide range of advanced glycation end products compared to simpler glyoxals.[4]

Experimental Workflow: From Protein Preparation to Product Analysis

The following diagram illustrates a general workflow for arginine modification and subsequent analysis.

Caption: A typical experimental workflow for arginine modification and analysis.

This protocol is adapted from a method used for the modification of the cashew allergen Ana o 3.[12]

-

Protein Preparation:

-

Prepare the protein of interest at a suitable concentration (e.g., 2.75 mg/mL) in an appropriate buffer.

-

For the reaction, dilute the protein solution (e.g., 10-fold) in a reaction buffer such as 100 mM potassium phosphate buffer, pH 8.0.

-

-

Reagent Preparation:

-

Prepare a stock solution of phenylglyoxal (PG) in the reaction buffer.

-

-

Modification Reaction:

-

To the diluted protein solution, add the phenylglyoxal stock solution to achieve the desired final concentration (e.g., ranging from 0.1 to 10 mM).

-

Incubate the reaction mixture for 1 hour at room temperature (approximately 22°C).

-

-

Stopping the Reaction:

-

To stop the reaction, place the samples on ice or freeze them until further analysis.

-

Mass spectrometry is the primary tool for identifying and characterizing arginine modifications.

-

Sample Preparation for Mass Spectrometry:

-

Denature the modified protein using a denaturant like 6 M guanidine hydrochloride or 5% (w/v) sodium dodecyl sulfate (SDS).[5][12]

-

Reduce disulfide bonds with a reducing agent such as 10 mM dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[5][12]

-

Alkylate free cysteine residues with an alkylating agent like 25 mM iodoacetic acid or 40 mM chloroacetamide to prevent disulfide bond reformation.[5][12]

-

Remove denaturants and other reagents by buffer exchange.

-

-

Enzymatic Digestion:

-

Digest the protein into smaller peptides using a protease. Trypsin is commonly used, but since it cleaves after arginine and lysine, modification of arginine will result in a missed cleavage.

-

Endoproteinase Lys-C, which cleaves only after lysine, can be used to generate peptides where modified and unmodified arginine-containing peptides can be directly compared.

-

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The mass spectrometer will measure the mass-to-charge ratio of the peptides. A mass shift corresponding to the glyoxal derivative adduct will indicate a modification.

-

Tandem mass spectrometry (MS/MS) is used to fragment the peptides and determine the exact location of the modification on the peptide sequence.[5]

-

Troubleshooting Common Issues in Arginine Modification

-

Low Modification Efficiency: Increase the concentration of the glyoxal derivative, prolong the incubation time, or optimize the pH.

-

Non-specific Modification: While glyoxal derivatives are relatively specific for arginine, some reaction with other residues like lysine can occur.[1] Ensure optimal reaction conditions and consider purification of the modified protein.

-

Protein Precipitation: High concentrations of the modifying reagent or changes in protein charge due to modification can sometimes lead to precipitation. Perform a concentration optimization of the reagent.

Part 4: Applications in Research and Drug Development

Probing Protein Structure and Function

By modifying specific arginine residues, researchers can assess their importance for protein stability, enzymatic activity, and interactions with other molecules.[3]

Identification of Binding Sites and Reactive Residues

Arginine modification can be used to identify residues located in functionally important regions of a protein, such as ligand binding pockets or enzyme active sites.[3]

Advanced Glycation End Products (AGEs) and Disease Research

The non-enzymatic modification of proteins by glyoxal and methylglyoxal is a naturally occurring process that leads to the formation of advanced glycation end products (AGEs).[7] The accumulation of AGEs is implicated in the pathology of several diseases, including diabetes and neurodegenerative disorders, making the study of these modifications crucial for understanding disease mechanisms.[7]

Development of Bioconjugates and Protein Therapeutics

The selective modification of arginine provides a route for attaching therapeutic payloads, imaging agents, or other functionalities to proteins, enabling the development of novel bioconjugates.

Part 5: Conclusion and Future Outlook

Arginine modification with glyoxal derivatives is a powerful and versatile tool in the arsenal of protein chemists and drug developers. The continued development of novel glyoxal-based reagents with improved specificity and reactivity will further expand the applications of this chemistry. As our understanding of the biological roles of arginine modifications, such as those leading to AGEs, grows, so too will the importance of the techniques described in this guide for both basic research and the development of new therapeutic strategies.

References

-

Reaction scheme for the modification of arginine residues with phenylglyoxal. (n.d.). ResearchGate. Retrieved from [Link]

-

Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs). (2012). National Institutes of Health. Retrieved from [Link]

-

Binding and modification of proteins by methylglyoxal under physiological conditions. A kinetic and mechanistic study with N alpha-acetylarginine, N alpha-acetylcysteine, and N alpha-acetyllysine, and bovine serum albumin. (1994). Journal of Biological Chemistry. Retrieved from [Link]

-

Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure. (2025). National Institutes of Health. Retrieved from [Link]

-

Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species. (n.d.). ACS Publications. Retrieved from [Link]

-

Arginine-Specific Modification of Proteins with Polyethylene Glycol. (2025). ResearchGate. Retrieved from [Link]

-

Phenylglyoxal-Based Visualization of Citrullinated Proteins on Western Blots. (n.d.). MDPI. Retrieved from [Link]

-

Arginine modification by 1, 2-dicarbonyl compounds studied by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). (n.d.). Longdom Publishing. Retrieved from [Link]

-

Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks. (2018). National Institutes of Health. Retrieved from [Link]

-

Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Protocol for protein modification using oxalyl thioester-mediated chemoselective ligation. (2024). STAR Protocols. Retrieved from [Link]

-

Seeing Citrulline: Development of a Phenylglyoxal-Based Probe To Visualize Protein Citrullination. (2025). ResearchGate. Retrieved from [Link]

-

Phenylglyoxal. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis. (2004). PubMed. Retrieved from [Link]

-

An example of an arginine selective reaction using dicarbonyl compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

Arginine modification by 1,2-dicarbonyl compounds studied by liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS). (2017). ResearchGate. Retrieved from [Link]

-

Chemical Carbonylation of Arginine in Peptides and Proteins. (2025). ACS Publications. Retrieved from [Link]

-

Glyoxal‐induced formation of advanced glycation end‐products in type 1 collagen decreases both its strength and flexibility in vitro. (n.d.). National Institutes of Health. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Arginine Modifications by Methylglyoxal: Discovery in a Recombinant Monoclonal Antibody and Contribution to Acidic Species - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding and modification of proteins by methylglyoxal under physiological conditions. A kinetic and mechanistic study with N alpha-acetylarginine, N alpha-acetylcysteine, and N alpha-acetyllysine, and bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Exploring Post-Translational Arginine Modification Using Chemically Synthesized Methylglyoxal Hydroimidazolones (MG-Hs) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methylglyoxal-derived posttranslational arginine modifications are abundant histone marks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. longdom.org [longdom.org]

- 11. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

The Role of 4-Morpholinophenylglyoxal Hydrate in Protein Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Arginine in Protein Function and as a Therapeutic Target

Within the intricate architecture of proteins, the amino acid arginine plays a pivotal role that extends far beyond its basic structural contribution. The guanidinium group of the arginine side chain, with its positive charge and ability to form multiple hydrogen bonds, is frequently found at the heart of enzymatic active sites, protein-protein interaction interfaces, and DNA/RNA binding domains. This functional importance makes arginine residues critical targets for investigation in fundamental protein research and compelling focal points for the development of novel therapeutics. The targeted chemical modification of arginine offers a powerful strategy to elucidate its function, probe molecular interactions, and develop new classes of bioconjugates and drugs. 4-Morpholinophenylglyoxal hydrate has emerged as a valuable tool in this pursuit, providing a means to selectively and covalently modify arginine residues under mild physiological conditions. This guide provides a comprehensive overview of the chemistry, methodology, and applications of this versatile reagent.

Chemical Properties and Mechanism of Action

This compound is a dicarbonyl compound that exhibits high specificity for the guanidinium group of arginine residues.[1][2] Its chemical structure, featuring a phenylglyoxal core substituted with a morpholino group at the 4-position, is key to its reactivity and utility in protein research.

| Property | Value | Source |

| CAS Number | 852633-82-0 | [3][4][5] |

| Molecular Formula | C₁₂H₁₅NO₄ | [4][6] |

| Molecular Weight | 237.25 g/mol | [4] |

| Appearance | Solid | [7] |

| Solubility | Soluble in organic solvents such as DMSO and DMF | Inferred from similar compounds |

The core of its reactivity lies in the vicinal dicarbonyl functionality of the phenylglyoxal moiety. The reaction with the arginine guanidinium group proceeds through a cyclization mechanism to form a stable dihydroxyimidazolidine adduct.[1] This modification effectively neutralizes the positive charge of the arginine side chain and introduces a bulky substituent, which can be a powerful approach to disrupt or probe protein function.

The presence of the morpholino group at the 4-position of the phenyl ring is a key feature of this reagent. While direct comparative studies with other phenylglyoxal derivatives are limited, the morpholino moiety is a well-established functional group in medicinal chemistry known to often enhance aqueous solubility, metabolic stability, and bioavailability of molecules. In the context of a chemical probe, these properties can translate to improved handling in aqueous buffers and potentially better performance in complex biological systems.

Figure 1: Reaction of this compound with Arginine.

Experimental Protocol: Arginine Modification in a Purified Protein

This protocol provides a general framework for the modification of arginine residues in a purified protein using this compound. Optimization of reagent concentrations, reaction time, and temperature may be necessary for specific proteins.

Materials:

-

Purified protein of interest in a suitable buffer (e.g., HEPES, phosphate buffer, pH 7.0-9.0)

-

This compound

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for stock solution

-

Quenching reagent (e.g., Tris buffer, hydroxylamine)

-

Desalting column or dialysis membrane for removal of excess reagent

Procedure:

-

Reagent Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in anhydrous DMSO or DMF immediately before use. Protect the solution from light.

-

Protein Preparation: Ensure the protein sample is in a buffer free of primary amines (e.g., Tris) that could compete with the reaction. The optimal pH for the reaction is typically between 7.0 and 9.0.[2]

-

Modification Reaction:

-

Add the this compound stock solution to the protein solution to achieve the desired final concentration. A typical starting point is a 10- to 100-fold molar excess of the reagent over the protein concentration.

-

Incubate the reaction mixture at a controlled temperature, typically ranging from room temperature (25°C) to 37°C.[2]

-

The reaction time can vary from 30 minutes to several hours. The extent of modification can be monitored over time by taking aliquots and analyzing them by mass spectrometry.

-

-

Quenching the Reaction: To stop the modification, add a quenching reagent such as Tris buffer to a final concentration of 50-100 mM, or hydroxylamine.

-

Removal of Excess Reagent: Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer.

-

Analysis of Modification: The extent and location of arginine modification can be determined by mass spectrometry. This typically involves proteolytic digestion of the modified protein followed by LC-MS/MS analysis to identify the modified peptides.[8]

Figure 2: Experimental Workflow for Protein Modification.

Applications in Protein Research and Drug Discovery

The selective modification of arginine residues by this compound opens up a range of applications for researchers in academia and industry.

-

Probing Enzyme Active Sites: Many enzymes utilize arginine residues in their active sites for substrate binding and catalysis. Modification of these critical arginines can lead to a loss of enzymatic activity, thereby identifying them as essential for function.[9]

-

Investigating Protein-Protein Interactions: Arginine residues are often key players in mediating protein-protein interactions through electrostatic and hydrogen bonding. By modifying accessible arginines and observing changes in binding affinities, researchers can map interaction interfaces.

-

Structural Biology and Proteomics: Modification with this compound can be used in chemical footprinting experiments to identify solvent-accessible arginine residues, providing insights into protein folding and conformation.[1] In proteomics, this reagent can be used to identify functionally important arginine residues on a larger scale.

-

Development of Bioconjugates: While not inherently a label, the phenylglyoxal core can be further functionalized to incorporate reporter groups such as fluorophores or biotin. This allows for the specific labeling of arginine-containing proteins for visualization or affinity purification. Although not a direct example, the principle is demonstrated by the use of similar reagents like 4-azidophenylglyoxal for antibody functionalization.

-

Drug Discovery and Development: Understanding the role of specific arginine residues in disease-related proteins can inform rational drug design. Small molecules that mimic the effect of arginine modification could be developed as inhibitors or modulators of protein function.

Figure 3: Applications of Arginine Modification in Research.

Concluding Remarks

This compound is a potent and selective reagent for the chemical modification of arginine residues in proteins. Its utility stems from the specific reactivity of the phenylglyoxal core and the potentially favorable physicochemical properties imparted by the morpholino group. By providing a means to investigate the functional significance of arginine, this compound serves as a valuable tool for researchers seeking to unravel the complexities of protein function and to advance the frontiers of drug discovery. As with any chemical probe, careful experimental design and thorough validation of the modification are crucial for obtaining meaningful and reproducible results. The methodologies and applications outlined in this guide provide a solid foundation for the successful implementation of this compound in a wide range of protein research endeavors.

References

-

Brock, J. W., Baynes, J. W., Cotham, W. E., Thorpe, S. R., & Ames, J. M. (2007). Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis. Journal of mass spectrometry, 42(1), 89–101. [Link]

- Ong, S. E., Mittler, G., & Mann, M. (2004). Identifying and quantifying in vivo methylation sites by heavy methyl SILAC.

- Boisvert, F. M., Côté, J., Boulanger, M. C., & Richard, S. (2003). A proteomic analysis of arginine-methylated protein complexes. Molecular & cellular proteomics, 2(12), 1319–1330.

- Larsen, M. R., Trelle, M. B., Thingholm, T. E., & Jensen, O. N. (2006). Analysis of post-translational modifications of proteins by tandem mass spectrometry. BioEssays, 28(1), 82–91.

- Ames, J. M. (2007). Detection and identification of arginine modifications on methylglyoxal-modified ribonuclease by mass spectrometric analysis. Journal of Mass Spectrometry, 42(1), 89-101.

- Takahashi, K. (1977). Further studies on the reactions of phenylglyoxal and related reagents with proteins. Journal of biochemistry, 81(2), 395–402.

- Anas, A., & Chowdhury, S. (2018). Arginine-Selective Chemical Labeling Approach for Identification and Enrichment of Reactive Arginine Residues in Proteins. Analytical chemistry, 90(15), 9431–9438.

- Lall, M. S., & Soares, A. S. (2019). Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure. Journal of agricultural and food chemistry, 67(37), 10464–10473.

- Wanigasekara, C., & Chowdhury, S. M. (2016). Mass spectrometry assisted arginine side chains assignment of NMR resonances in natural abundance proteins. Journal of biomolecular NMR, 66(3), 195–206.

- Gauthier, M. A., & Klok, H. A. (2011). Arginine-specific modification of proteins with polyethylene glycol. Biomacromolecules, 12(11), 4067–4073.

- Grünberg, R., & Wennemers, H. (2014). Direct Arginine Modification in Native Peptides and Application to Chemical Probe Development. Organic letters, 16(24), 6306–6309.

- Takahashi, K. (1968). The reaction of phenylglyoxal with arginine residues in proteins. The Journal of biological chemistry, 243(23), 6171–6179.

- Gauthier, M. A., & Klok, H. A. (2011). Arginine-Specific Modification of Proteins with Polyethylene Glycol. Biomacromolecules, 12(2), 482–493.

-

Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

- van der Wulp, A. M., van der Heden van Noort, G. J., & Bonger, K. M. (2020). Phenylglyoxal-Based Visualization of Citrullinated Proteins on Western Blots. International journal of molecular sciences, 21(18), 6695.

- Gauthier, M. A., & Klok, H. A. (2011). Arginine-Specific Modification of Proteins with Polyethylene Glycol. Biomacromolecules, 12(2), 482-493.

Sources

- 1. Phenylglyoxal-induced Ana o 3 Modification Reduces Antibody Binding with Minimal Alteration in Protein Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 852633-82-0 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 852633-82-0 | CAS DataBase [chemicalbook.com]

- 6. This compound [oakwoodchemical.com]

- 7. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 8. pure.qub.ac.uk [pure.qub.ac.uk]

- 9. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Leveraging 4-Morpholinophenylglyoxal Hydrate for High-Resolution Protein Structural and Interaction Analysis

An In-Depth Technical Guide for Researchers and Drug Development Professionals

As a Senior Application Scientist, this guide provides a technical deep-dive into the application of 4-Morpholinophenylglyoxal hydrate (4-MPG), a potent α-oxo-aldehyde, for the selective modification of arginine residues. We will explore the underlying chemical principles, provide validated experimental protocols, and discuss the implications for structural biology and therapeutic development.

Section 1: The Strategic Imperative of Targeting Arginine